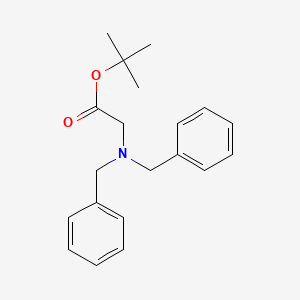

tert-Butyl dibenzylglycinate

Description

For the purpose of this analysis, we focus on structurally analogous compounds, including tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1), Terbutaline Related Compound D (CAS 94109-61-2), and other carbamate derivatives (CAS 192725-45-4, 16251-45-9). These compounds are characterized by their tert-butyl groups, aromatic substituents, and roles in pharmaceutical and chemical research .

Properties

CAS No. |

94226-56-9 |

|---|---|

Molecular Formula |

C20H25NO2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

tert-butyl 2-(dibenzylamino)acetate |

InChI |

InChI=1S/C20H25NO2/c1-20(2,3)23-19(22)16-21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |

InChI Key |

XYOXRZQZYPJYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dibenzylglycinate can be synthesized through a multi-step process starting from glycine. One common method involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions to form tert-butyl glycinate. This intermediate is then reacted with benzyl chloride in the presence of a base to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dibenzylglycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

tert-Butyl dibenzylglycinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl dibenzylglycinate involves its interaction with specific molecular targets. The tert-butyl and benzyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular membranes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | 1186654-76-1 | Pyrrolidine backbone, hydroxymethyl, 4-methoxyphenyl |

| Terbutaline Related Compound D (2-[Benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethan-1-one) | C₁₉H₂₃NO₃ | 313.39 | 94109-61-2 | Benzyl-tert-butyl amino group, dihydroxyphenyl ketone |

| (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate | Not explicitly stated | - | 192725-45-4 | Benzyloxy phenyl, hydroxypropan, carbamate linkage |

| tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | Not explicitly stated | - | 16251-45-9 | Complex carbamate with acetamido and diphenyl groups |

Key Observations :

- The tert-butyl group is a common feature, enhancing steric bulk and influencing stability .

- Aromatic substituents (e.g., methoxyphenyl, benzyloxy phenyl) modulate lipophilicity and electronic properties, affecting bioavailability and reactivity .

Stability and Reactivity

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: Stable under recommended storage conditions (dry, ventilated, away from ignition sources). No hazardous reactions reported .

- Terbutaline Related Compound D : As a pharmaceutical secondary standard, it demonstrates high chemical stability under controlled environments (e.g., low humidity, inert atmospheres) .

- Carbamate Derivatives : Stability varies with substituents. For example, the hydroxypropan group in CAS 192725-45-4 may introduce sensitivity to oxidation, necessitating inert storage .

Research Findings and Limitations

- Synthetic Utility : The pyrrolidine derivative’s hydroxymethyl group enables functionalization, making it a versatile building block .

- Structural Similarity : Compounds with similarity scores >0.75 (e.g., CAS 192725-45-4) may share overlapping biological targets but require empirical validation .

- Data Gaps : Ecological and long-term toxicological profiles are unavailable for most analogs, highlighting the need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.